molecular formula C8H17Cl B3050073 Heptane, 1-chloro-5-methyl- CAS No. 2350-24-5

Heptane, 1-chloro-5-methyl-

Cat. No. B3050073
CAS RN: 2350-24-5
M. Wt: 148.67 g/mol
InChI Key: LKSDHIJUOYKUBI-UHFFFAOYSA-N
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Description

“Heptane, 1-chloro-5-methyl-” is a chemical compound with the molecular formula C8H17Cl . It is a derivative of heptane, a straight-chain alkane with seven carbon atoms, where one of the hydrogen atoms has been replaced by a chlorine atom and a methyl group is attached to the fifth carbon .


Molecular Structure Analysis

The molecular structure of “Heptane, 1-chloro-5-methyl-” consists of a seven-carbon chain (heptane), with a chlorine atom replacing one of the hydrogen atoms on the first carbon and a methyl group attached to the fifth carbon .

Scientific Research Applications

Chemical Reactions and Properties

Catalysis and Chemical Synthesis

  • Isomerization and Transmethylation : Research on 1-methyl-2-ethylbenzene and n-heptane over platinum on silica gel catalyst explored isomerization and transmethylation processes (Csicsery & Burnett, 1967).
  • Hydroisomerization of Heptane Isomers : A study focused on the hydroconversion of n-heptane and heptane isomers over Pd/SAPO molecular sieves, examining the influence of acid and metal site concentration (Höchtl, Jentys, & Vinek, 2000).

Environmental and Alternative Energy Applications

  • Numerical Simulation of Biomass Fuels : A study used n-heptane as an alternative for biomass fuels research, providing insights into combustion processes and environmental impacts (Shi, Fan, Zhang, Xu, & Tan, 2018).
  • Chemical Kinetics in Combustion : Research on the combustion of ethanol/biodiesel/n-heptane blends contributed to understanding chemical kinetics in alternative energy sources (Kong, Liu, & Zheng, 2020).

Safety And Hazards

“Heptane, 1-chloro-5-methyl-” is likely to have similar safety and hazards to related compounds. It is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation .

properties

IUPAC Name

1-chloro-5-methylheptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Cl/c1-3-8(2)6-4-5-7-9/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSDHIJUOYKUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883830
Record name Heptane, 1-chloro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-5-methylheptane

CAS RN

2350-24-5
Record name 1-Chloro-5-methylheptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2350-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptane, 1-chloro-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002350245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptane, 1-chloro-5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Heptane, 1-chloro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RJ Lewis - 1986 - books.google.com
1. The Registry of Toxic Effects of Chemical Substances (RTECS) is a compendium of toxicity data extracted from the scientific literature. All data listed in the Registry are referenced to …
Number of citations: 14 books.google.com

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